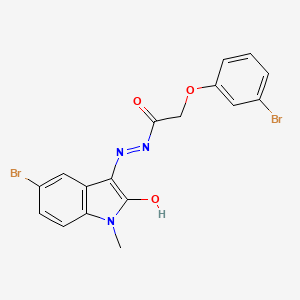![molecular formula C19H22ClN3OS B6061536 N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6061536.png)
N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway.
作用機序
N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide is a potent inhibitor of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development and activation, and its dysregulation has been implicated in various diseases, including B-cell malignancies and autoimmune disorders. By inhibiting BTK, this compound blocks B-cell receptor signaling and downstream cellular processes, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit B-cell proliferation and survival, leading to the induction of apoptosis and cell death. In addition, this compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential use in the treatment of inflammatory disorders.
実験室実験の利点と制限
N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide has several advantages for lab experiments, including its potent inhibitory effects on BTK, its ability to inhibit B-cell proliferation and survival, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
将来の方向性
There are several future directions for the study of N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide, including its further investigation in preclinical and clinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In addition, the development of more potent and selective BTK inhibitors, including this compound, is an active area of research in the field of drug discovery and development. Finally, the identification of biomarkers for patient selection and monitoring of treatment response is also an important area of future research for the clinical development of BTK inhibitors.
合成法
The synthesis of N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 2-bromo-3-piperidinylmethyl chloride to form 1-(4-chlorobenzyl)-3-piperidinylmethyl chloride. This intermediate is then reacted with 2-pyridinethiol to form the final product, this compound.
科学的研究の応用
N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. This compound has shown promising results in preclinical studies for the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, this compound has also been investigated for its potential use in the treatment of rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c20-16-8-6-15(7-9-16)12-23-11-3-4-17(13-23)22-18(24)14-25-19-5-1-2-10-21-19/h1-2,5-10,17H,3-4,11-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAQPTTUSARUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NC(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B6061463.png)
![6-benzyl-6,6a-dihydro-11H-isoindolo[1,2-c][1,2,4]benzothiadiazin-11-one 5,5-dioxide](/img/structure/B6061468.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6061472.png)
![5-(2-pyrrolidinyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6061481.png)
![2-ethyl-7-[2-(4-methoxyphenyl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6061495.png)
![3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B6061500.png)
![N-[9-(4-chlorophenyl)-8-oxopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]acetamide](/img/structure/B6061501.png)
![N-(2-methoxyethyl)-N-methyl-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine](/img/structure/B6061504.png)
![6-(4-fluorophenyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6061510.png)
![3-{[4-(acetylamino)benzoyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B6061512.png)
![[1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061518.png)

![3-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)propanamide](/img/structure/B6061540.png)